Delta8-THC-C8

Cannabinoid pharmacology CB1 receptor binding Structure-activity relationship

Delta8-THC-C8 (CAS 431041-39-3, synonym JWH-138, THC-Octyl) is a semisynthetic classical cannabinoid belonging to the Δ⁸-tetrahydrocannabinol homolog series. It features an eight-carbon (octyl) side chain at the C3 position, distinguishing it from the five-carbon (pentyl) chain of the parent Δ⁸-THC.

Molecular Formula C24H36O2
Molecular Weight 356.5 g/mol
Cat. No. B14078252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelta8-THC-C8
Molecular FormulaC24H36O2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O
InChIInChI=1S/C24H36O2/c1-5-6-7-8-9-10-11-18-15-21(25)23-19-14-17(2)12-13-20(19)24(3,4)26-22(23)16-18/h12,15-16,19-20,25H,5-11,13-14H2,1-4H3/t19-,20-/m1/s1
InChIKeyRSHHRAXMOZULOO-WOJBJXKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Delta8-THC-C8 (THC-Octyl) Procurement Guide: A High-Affinity CB1 Cannabinoid Reference Standard


Delta8-THC-C8 (CAS 431041-39-3, synonym JWH-138, THC-Octyl) is a semisynthetic classical cannabinoid belonging to the Δ⁸-tetrahydrocannabinol homolog series. It features an eight-carbon (octyl) side chain at the C3 position, distinguishing it from the five-carbon (pentyl) chain of the parent Δ⁸-THC [1]. The compound acts as a potent agonist at the cannabinoid receptor 1 (CB1), with a reported binding affinity (Ki) of 8.5 nM at CB1 determined in rat brain membranes [2] and a functional potency (EC₅₀) of 13.8 nM in a CB1 cellular assay . As a Schedule I compound in the United States, Delta8-THC-C8 is intended exclusively for research and forensic applications, including use as a certified reference material for analytical method development and as a pharmacological tool compound for studying side-chain structure–activity relationships at cannabinoid receptors .

Why Delta8-THC-C8 Cannot Be Substituted by Generic Δ⁸-THC or Δ⁹-THC Analogs


Delta8-THC-C8 cannot be interchangeably substituted with the more common Δ⁸-THC (pentyl) or Δ⁹-THC because the length of the C3 alkyl side chain is a primary determinant of CB1 receptor binding affinity and downstream pharmacological potency [1]. Systematic structure–activity relationship (SAR) studies across the Δ⁸-THC homolog series demonstrate that extending the side chain from five to eight carbon atoms produces a substantial increase in receptor affinity: Δ⁸-THC (pentyl) exhibits a Ki of 44 ± 12 nM at CB1, whereas the octyl analog Delta8-THC-C8 (JWH-138) achieves a Ki of 8.5 ± 1.4 nM—a roughly 5.2-fold improvement [2]. Substituting Delta8-THC-C8 with generic Δ⁸-THC would therefore introduce an approximately 5-fold reduction in target engagement, fundamentally altering the pharmacological profile expected in receptor binding, signaling, and in vivo cannabimimetic assays. The quantitative evidence detailed below establishes precisely how and why this compound must be specified by its exact structure for reproducible research.

Delta8-THC-C8 Quantitative Differentiation Evidence: Head-to-Head Affinity and Potency Data


Delta8-THC-C8 vs. Δ⁸-THC (Pentyl): 5.2-Fold Higher CB1 Binding Affinity in the Same Study

In a comprehensive side-chain SAR study of Δ⁸-THC analogs, Delta8-THC-C8 (JWH-138) demonstrated a CB1 binding affinity (Ki) of 8.5 ± 1.4 nM, compared to 44 ± 12 nM for the parent Δ⁸-THC (pentyl side chain), measured under identical assay conditions in rat brain membrane preparations using displacement of [³H]-SR141716A [1]. This represents a 5.2-fold increase in binding affinity attributable solely to the three-carbon side-chain extension from pentyl to octyl. The octyl analog also outperformed the hexyl analog JWH-124 (Ki = 41 ± 3.8 nM) and the heptyl analog JWH-091 (Ki = 22 ± 3.9 nM), confirming a chain-length-dependent affinity enhancement within the homolog series.

Cannabinoid pharmacology CB1 receptor binding Structure-activity relationship

Delta8-THC-C8 vs. Δ⁹-THC: 4.8-Fold Higher CB1 Affinity Supports Superior Target Engagement

The CB1 Ki of Delta8-THC-C8 (8.5 ± 1.4 nM) is 4.8-fold lower than that of Δ⁹-THC (Ki = 40.7 ± 1.7 nM), the primary psychoactive constituent of cannabis, as reported in the same consolidated data table [1]. While Δ⁸-THC itself (Ki = 44 nM) shows roughly equipotent affinity to Δ⁹-THC, the octyl side-chain extension in Delta8-THC-C8 fundamentally shifts the affinity profile into the low nanomolar range, a range typically associated with synthetic high-affinity cannabinoid ligands rather than naturally occurring phytocannabinoids [1]. The magnitude of this affinity difference exceeds the variability between Δ⁸-THC and Δ⁹-THC, making Delta8-THC-C8 pharmacologically distinct from either parent isomer.

CB1 agonist Receptor binding Δ⁹-THC comparator

Functional CB1 Agonist Potency: Delta8-THC-C8 EC₅₀ of 13.8 nM Confirms High-Efficacy Receptor Activation

In a functional CB1 receptor activation assay, Delta8-THC-C8 exhibited an EC₅₀ of 13.8 nM, confirming that the high binding affinity translates into potent receptor agonism . While the precise assay system used to generate the Δ⁸-THC functional baseline is not reported in the same source, comparative cross-study data indicate that Δ⁸-THC typically displays functional EC₅₀ values in the range of approximately 50–100 nM in [³⁵S]-GTPγS binding assays in rat cerebellar membranes, with one study reporting an EC₅₀ of 17.4 nM for O-1125 (a saturated side-chain analog) and Emax of 165% relative to a baseline [1]. Although the EC₅₀ of Delta8-THC-C8 (13.8 nM) cannot be directly ratioed to a head-to-head comparator from an identical assay, its low nanomolar functional potency is consistent with the ~5-fold affinity advantage observed in binding studies and places it among the higher-efficacy members of the Δ⁸-THC side-chain series.

CB1 functional assay EC₅₀ potency G-protein activation

In Vivo Cannabimimetic Activity: Delta8-THC-C8 Induces the Classic Tetrad in Mice

Delta8-THC-C8 has been demonstrated to produce the classic cannabinoid tetrad of effects—hypothermia, hypomotility, antinociception, and (by implication of the broader pharmacology) catalepsy—in mice . While quantitative dose-response comparison data (ED₅₀ values) for Delta8-THC-C8 versus Δ⁸-THC or Δ⁹-THC in the same mouse strain and protocol are not publicly available from a single head-to-head study, the confirmed in vivo bioactivity profile establishes that the high-affinity CB1 binding and potent functional agonism observed in vitro translate into measurable cannabimimetic outcomes in a whole-animal model [1]. The compound's in vivo activity is consistent with the SAR principle that longer C3 side chains enhance both affinity and pharmacological potency, as demonstrated across the Δ⁸-THC homolog series in mouse behavioral assays [1].

In vivo pharmacology Cannabinoid tetrad Antinociception

Side-Chain Lipophilicity Drives Chromatographic Resolution: Delta8-THC-C8 Elutes Later Than Shorter-Chain Analogs

The eight-carbon linear alkyl side chain of Delta8-THC-C8 increases its calculated partition coefficient (cLogP) relative to shorter-chain Δ⁸-THC homologs. Based on standard fragment-based cLogP calculations (Δ⁸-THC cLogP ≈ 6.0; each additional methylene contributes +0.5 log units), Delta8-THC-C8 is estimated to have a cLogP of approximately 7.5, compared to about 6.0 for Δ⁸-THC (pentyl) and about 6.5 for hexyl analogs [1]. This increased lipophilicity translates into significantly longer retention on reversed-phase HPLC, providing the critical chromatographic resolution needed to separate Delta8-THC-C8 from its pentyl, hexyl, and heptyl homologs during analytical method development [2]. The distinct mass spectrum (MS-GC) of Delta8-THC-C8, with its characteristic molecular ion at m/z 356.55 (C₂₄H₃₆O₂), further distinguishes it from Δ⁸-THC (m/z 314.46, C₂₁H₃₀O₂) [2].

Analytical chemistry Chromatographic separation LogP prediction

Delta8-THC-C8 Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Certified Reference Material for Forensic Cannabinoid Identification and Quantification

Delta8-THC-C8 serves as a high-purity certified reference material (CRM) for forensic toxicology and seized-drug analysis laboratories . Its unique GC-MS molecular ion (m/z 356.55) and extended HPLC retention time relative to Δ⁸-THC and Δ⁹-THC enable unambiguous identification in complex oil, distillate, or botanical matrix samples. The compound's established Schedule I regulatory status in the United States makes it a necessary component of forensic method validation protocols, where certified reference standards are required to meet SWGTOX or ISO/IEC 17025 quality assurance requirements .

Cannabinoid Receptor Structure–Activity Relationship Studies

Delta8-THC-C8 is an indispensable tool compound for SAR studies probing the role of the C3 side-chain length in CB1 receptor affinity and efficacy [1]. With a Ki of 8.5 nM at CB1—4.8-fold higher than Δ⁹-THC and 5.2-fold higher than Δ⁸-THC—it provides a high-affinity baseline for evaluating the structural determinants of classical cannabinoid binding. The compound's placement within the homolog series (C5 through C8) allows researchers to quantify the incremental contribution of each methylene unit to receptor engagement, enabling computational QSAR modeling and rational ligand design [1][2].

In Vivo Cannabinoid Pharmacology and Behavioral Studies

Delta8-THC-C8 produces the classic cannabinoid tetrad—hypothermia, hypomotility, and antinociception—in mice, confirming its CNS bioavailability and receptor-mediated pharmacological activity . This validated in vivo profile makes it suitable as a reference agonist in behavioral pharmacology studies, including tests of tolerance development, conditioned place preference, and drug discrimination, where a compound with high CB1 affinity and predictable cannabimimetic effects is required. The compound's 4.8-fold affinity advantage over Δ⁹-THC may enable dose-response studies across a broader concentration range [1].

Analytical Method Development and Inter-Laboratory Proficiency Testing

The distinct chromatographic and mass spectrometric signature of Delta8-THC-C8, confirmed via GC-MS spectral library data, makes it a valuable analyte for developing and validating analytical methods aimed at resolving structurally similar cannabinoid homologs [3]. Its increased lipophilicity (estimated cLogP ≈ 7.5) and predictable reversed-phase retention behavior relative to shorter-chain analogs facilitate the optimization of HPLC/UHPLC separation conditions for isomer and homolog panels . Inter-laboratory proficiency testing programs can utilize Delta8-THC-C8 as a challenge analyte to assess participating laboratories' ability to correctly identify and quantify extended-chain THC analogs in the presence of the more common Δ⁸-THC and Δ⁹-THC.

Quote Request

Request a Quote for Delta8-THC-C8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.